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Compound of Interest

5-(Trifluoromethyl)indole-2-
Compound Name:
carboxylic acid ethyl ester

cat. No.: B1591271

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-
(trifluoromethyl)indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a fluorinated heterocyclic compound of
significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged
structure found in numerous biologically active compounds, and the incorporation of a
trifluoromethyl group at the 5-position can profoundly influence its physicochemical properties,
such as lipophilicity, metabolic stability, and receptor binding affinity.[1] This guide provides a
comprehensive overview of the known and predicted physicochemical properties of ethyl 5-
(trifluoromethyl)indole-2-carboxylate, along with detailed experimental protocols for their
determination. Given the limited availability of experimental data for this specific molecule in
publicly accessible literature, this guide also draws upon data from closely related analogues to
provide a comparative context for researchers.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its fundamental chemical properties.
Below is a summary of the key identifiers for ethyl 5-(trifluoromethyl)indole-2-carboxylate.
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Property Value Source(s)

) Ethyl 5-(trifluoromethyl)indole-
Chemical Name N/A
2-carboxylate

Ethyl 5-(trifluoromethyl)-1H-
Synonym(s) : [2](3]
indole-2-carboxylate

CAS Number 201929-84-2 [21[31[4]
Molecular Formula C12H10F3NO:2 [2][3]
Molecular Weight 257.21 g/mol [2][3]
Chemical Structure P N/A

Structural and Spectroscopic Analysis

Spectroscopic analysis is critical for the structural elucidation and confirmation of a molecule's
identity. While specific experimental spectra for ethyl 5-(trifluoromethyl)indole-2-carboxylate are
not readily available in the literature, data from the closely related analogue, ethyl 5-methoxy-2-
trifluoromethyl-1H-indole-3-carboxylate, provides valuable comparative insights.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic
chemistry.

Predicted *H and **C NMR Data

Predicting the NMR shifts for ethyl 5-(trifluoromethyl)indole-2-carboxylate can guide
researchers in their experimental work. The expected proton (*H) and carbon (*3C) NMR
chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and
ester groups.

Comparative Experimental NMR Data of a Structural Analogue

The following experimental NMR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-
carboxylate in CDCIs can be used as a reference.[5]
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1H NMR (360 MHz, CDCls):

e 58.88 (br.s., 1H, NH)

8 7.74 (s, 1H, Ar-H)

5 7.36 (d, J = 8.63 Hz, 1H, Ar-H)

8 7.05 (d, J = 9.08 Hz, 1H, Ar-H)

04.44 (g, J = 6.96 Hz, 2H, OCH2CH?3)

& 3.90 (s, 3H, OCHs)

0 1.44 (t,J =7.04 Hz, 3H, OCH2CHs3)
13C NMR (75 MHz, CDCls):

o 0163.48, 156.43, 129.48, 128.97, 128.84, 128.45, 127.94, 127.62, 125.75, 122.17, 118.60,
116.85, 115.03, 112.92, 107.77 (d, J=2.20 Hz), 102.90, 60.57, 55.58, 14.05

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected IR Absorption Bands

For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the IR spectrum is expected to show
characteristic absorption bands for the N-H, C=0 (ester), C-F, and aromatic C-H and C=C
bonds.

Comparative Experimental IR Data of a Structural Analogue

The experimental IR data for ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate (neat)
is as follows:[5]

e 3280 cm~!: N-H stretch

e 2995, 2833 cm~1: C-H stretch (aliphatic)

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.smolecule.com/products/s905185
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 1681 cm~1: C=0 stretch (ester)
e 1550, 1467, 1439 cm~—1: Aromatic C=C stretch

e 1309, 1209, 1166, 1154, 1112 cm~*: C-F and C-O stretches

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
compound. For ethyl 5-(trifluoromethyl)indole-2-carboxylate, the expected molecular ion peak
[M]* would be at m/z 257.06.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its
pharmacokinetic and pharmacodynamic behavior.

Melting Point and Boiling Point

The melting and boiling points are fundamental physical properties that provide an indication of
the purity and the strength of intermolecular forces.

o Melting Point: While no experimental melting point for ethyl 5-(trifluoromethyl)indole-2-
carboxylate is reported, it is known to be a solid at room temperature.[4] For comparison, the
related compound, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate, has a melting
point of 143-146 °C (416-419 K).[5] Other related indole-2-carboxylates have melting points
in a similar range.[6]

» Boiling Point: An experimental boiling point is not available.

Solubility

Solubility in both aqueous and organic media is a critical parameter for drug development,
affecting formulation and bioavailability.

e Aqueous Solubility: Due to its largely organic and lipophilic nature, ethyl 5-
(trifluoromethyl)indole-2-carboxylate is expected to have low aqueous solubility.
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e Organic Solvent Solubility: It is anticipated to be soluble in common organic solvents such as
ethanol, methanol, dichloromethane, chloroform, and ethyl acetate.[5]

Acidity and Basicity (pKa)
The pKa value indicates the extent of ionization of a compound at a given pH, which influences

its absorption, distribution, metabolism, and excretion (ADME) properties.

o Predicted pKa: A predicted pKa value for the indole N-H proton is approximately 13.95 +
0.30.

o Experimental Determination: The pKa of the indole N-H can be determined by potentiometric
titration or UV-Vis spectrophotometry.

Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key factor in

its ability to cross biological membranes.

o Computed LogP: The computed LogP value for ethyl 5-(trifluoromethyl)indole-2-carboxylate
is 3.3634.[2] This positive value indicates a preference for the lipid phase, suggesting good
membrane permeability.

Experimental Protocols

For researchers needing to determine the physicochemical properties of ethyl 5-
(trifluoromethyl)indole-2-carboxylate, the following established protocols are recommended.

Determination of Melting Point
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Workflow for Melting Point Determination

Determination of Solubility

Solubility Determination Workflow
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Workflow for Solubility Determination

Determination of pKa by Potentiometric Titration

Click to download full resolution via product page

Workflow for pKa Determination

Determination of LogP by Shake-Flask Method
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Workflow for LogP Determination

Stability and Reactivity

The stability of indole derivatives can be influenced by factors such as pH, light, and oxidizing
agents. The electron-rich indole nucleus is susceptible to oxidation, and the trifluoromethyl
group can influence the reactivity of the aromatic ring. Stability studies under various stress
conditions (e.g., acidic, basic, oxidative, photolytic) are crucial for determining appropriate
storage and handling procedures.

Conclusion

Ethyl 5-(trifluoromethyl)indole-2-carboxylate is a valuable building block in drug discovery, and
a thorough understanding of its physicochemical properties is essential for its effective
application. While a complete experimental dataset for this compound is not yet available in the
public domain, this guide provides a comprehensive summary of its known and predicted
properties, along with established protocols for their experimental determination. By leveraging
comparative data from closely related analogues and employing rigorous experimental
techniques, researchers can confidently advance their studies with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of ethyl 5-
(trifluoromethyl)indole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591271#physicochemical-properties-of-ethyl-5-
trifluoromethyl-indole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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